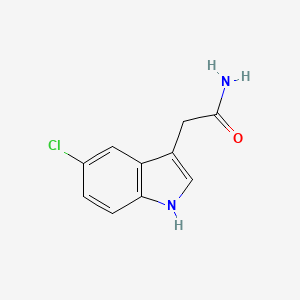

2-(5-Chloro-1H-indol-3-yl)acetamide

Description

Significance of the Indole (B1671886) Nucleus in Bioactive Molecules

The indole scaffold is a fundamental structural motif in a vast number of biologically active compounds. nih.govresearchgate.net It is present in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a variety of metabolites, including the neurotransmitter serotonin (B10506). nih.govresearchgate.net The indole ring system's ability to participate in hydrogen bonding and π-stacking interactions allows it to bind effectively to the active sites of enzymes and receptors, influencing a multitude of physiological processes. nih.gov Consequently, indole derivatives have been developed into drugs with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netpurkh.com

Overview of Halogenated Indoles and Their Pharmacological Relevance

The introduction of halogen atoms into the indole nucleus can significantly modulate the physicochemical and pharmacological properties of the parent compound. nih.gov Halogenation can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced biological activity. nih.gov For instance, the position and nature of the halogen substituent can influence the potency and selectivity of kinase inhibitors. nih.gov Bromoindole alkaloids, frequently isolated from marine organisms, are a testament to the profound impact of halogenation on the biological activity of indole derivatives. nih.gov

Historical Context of Acetamide (B32628) Derivatives as Research Targets

Acetamide (ethanamide) is a simple organic compound that serves as a building block for a diverse range of more complex molecules. nih.govpatsnap.com Historically, acetamide derivatives have been a focus of medicinal chemistry research due to their wide spectrum of biological activities. nih.govarchivepp.com The acetamide functional group is amenable to various chemical modifications, allowing for the synthesis of large libraries of compounds for screening against different therapeutic targets. archivepp.com This has led to the discovery of acetamide-containing molecules with analgesic, anti-inflammatory, anticonvulsant, and antimicrobial properties. nih.gov The well-known analgesic and antipyretic drug, paracetamol, is a notable example of a simple yet effective acetamide derivative. nih.gov

Current Research Landscape of 2-(5-Chloro-1H-indol-3-yl)acetamide and Related Analogues

The compound this compound belongs to the class of indole-3-acetamide (B105759) derivatives, which are analogues of the plant hormone indole-3-acetic acid. Research into this specific scaffold and its analogues is driven by the potential for discovering new therapeutic agents. For instance, derivatives of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide have been identified as potent dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus. nih.gov Furthermore, other complex acetamide derivatives containing an indole moiety have shown promise as antiprotozoal agents. researchgate.net The chloro-substitution at the 5-position of the indole ring in this compound is of particular interest, as halogenation at this position is known to influence biological activity. While specific research on this compound itself is not extensively documented in publicly available literature, the broader class of substituted indole-acetamide compounds remains an active area of investigation in the pursuit of novel drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-7-1-2-9-8(4-7)6(5-13-9)3-10(12)14/h1-2,4-5,13H,3H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEASRZZLNXUGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647999 | |

| Record name | 2-(5-Chloro-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044772-39-5 | |

| Record name | 2-(5-Chloro-1H-indol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2 5 Chloro 1h Indol 3 Yl Acetamide and Its Derivatives

Impact of Halogen Substitution on Bioactivity

The nature and position of halogen substituents on the indole (B1671886) ring play a crucial role in the biological activity of these compounds.

Role of Chlorine at C-5 Position

The presence of a chlorine atom at the C-5 position of the indole ring is a significant determinant of the biological activity of 2-(5-Chloro-1H-indol-3-yl)acetamide. This substitution can influence the compound's potency and efficacy. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, chloro-substituted analogs showed improved potency. mdpi.com Specifically, the 2-chloro and 4-chloro analogs demonstrated enhanced activity. mdpi.com The electrophilic nature of the chlorine atom can increase the compound's activity against certain biological targets. researchgate.net

Comparative Analysis with Other Halogenated Analogues (Fluoro, Bromo, Iodo)

Comparative studies involving other halogens at the C-5 position reveal a clear trend in bioactivity. Generally, halogen substitution is found to be more favorable for antioxidant activity compared to methyl and methoxy (B1213986) groups. acs.org

In terms of radical scavenging activities, a fluoro-substituted analogue at the para position exhibited superior performance compared to its chloro, bromo, and iodo counterparts. acs.orgnih.gov This is attributed to the high negative inductive effect and smaller size of the fluorine atom. acs.orgnih.gov As the size of the halogen atom increases and the inductive effect decreases, the scavenging activity tends to decline. acs.orgnih.gov

For α-amylase inhibition, a similar pattern is observed where the para-fluoro substituted compound was the most active in a series of halogenated derivatives. acs.org A bromo-substituted compound at the para position was slightly more active than its meta-bromo counterpart. acs.org

In the context of TRPV1 receptor modulation, halogenation of (4-hydroxy-3-methoxyphenyl)acetamide agonists shifted their activity towards antagonism. nih.gov The extent of this shift was dependent on both the size and the position of the halogen. Iodination produced the most significant enhancement of antagonism, followed by bromination and chlorination. nih.gov

Table 1: Comparative Bioactivity of Halogenated Analogues

| Halogen at C-5 | Relative Antioxidant Activity | Relative α-Amylase Inhibition | Impact on TRPV1 Agonism |

|---|---|---|---|

| Fluoro | Highest | Highest | Shifts towards antagonism |

| Chloro | Moderate | Moderate | Shifts towards antagonism |

| Bromo | Lower | Lower | Shifts towards antagonism |

| Iodo | Lowest | Not specified | Highest shift to antagonism |

This table is a generalized representation based on available literature and specific activities may vary depending on the full molecular structure and biological assay.

Influence of the Acetamide (B32628) Side Chain Modifications

Modifications to the acetamide side chain at the C-3 position of the indole ring significantly impact the biological profile of the parent compound.

Variations in the Length and Branching of the Alkyl Spacer

Altering the length and branching of the alkyl spacer between the indole ring and the amide group can modulate bioactivity. Studies on short peptide amphiphiles have shown that increasing the side chain carbon number can substantially enhance antibacterial and antitumor activities. nih.gov However, different branching patterns can lead to varied cytotoxicities. nih.gov For instance, in a series of indole-3-acetamide (B105759) derivatives, compounds with ethyl and butyl groups displayed comparable activities to methyl-substituted compounds in terms of antioxidant potential. acs.orgnih.gov

Substitutions on the Amide Nitrogen

Introducing substituents on the amide nitrogen opens up a wide array of possibilities for tuning the compound's properties. The synthesis of N-substituted amides from carboxylic acids using various reagents is a well-established method. acs.org The nature of the substituent on the amide nitrogen can influence potency and selectivity. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, various substitutions on the pyrimidinyl acetamide were explored. mdpi.com Similarly, the synthesis of various substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues highlights the importance of the N-substituent for activity. banglajol.info

Replacement of the Amide Moiety (e.g., carboxylic acid, ethylamine)

Replacing the amide moiety with other functional groups like a carboxylic acid or an ethylamine (B1201723) group leads to significant changes in the molecule's physicochemical properties and, consequently, its biological activity.

For instance, the corresponding carboxylic acid, 2-(5-chloro-1H-indol-3-yl)acetic acid, is a known compound with its own distinct biological profile. nih.gov The conversion of indole-3-acetic acid to indole-3-acetamides is a key step in certain biosynthetic pathways. nih.gov The replacement of the amide with a free carboxylic acid has been shown to result in a complete loss of receptor affinity in some cases. mdpi.com

The general trend indicates that the amide group is often crucial for interaction with biological targets, and its replacement can lead to a decrease or complete loss of activity.

Table 2: Impact of Amide Moiety Replacement

| Original Moiety | Replacement Moiety | General Impact on Bioactivity |

|---|---|---|

| Acetamide | Carboxylic Acid | Often leads to a significant change or loss of specific receptor affinity. mdpi.com |

| Acetamide | Ethylamine | Expected to alter polarity and hydrogen bonding capacity, likely changing the biological target profile. |

Significance of the Indole Ring System

The indole ring is a privileged scaffold in medicinal chemistry, and its presence in this compound is fundamental to its biological effects. The unique electronic properties and the ability of the indole core to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, are key to its function. The carboxamide moiety attached to the indole ring is also noted for its flexibility and its capacity for both hydrophobic and polar interactions, which allows for the formation of hydrogen bonds with a variety of enzymes and proteins. nih.gov

Substituent Effects on the Indole Nitrogen (N1)

The nitrogen atom at position 1 (N1) of the indole ring is a crucial site for interaction with biological targets. The lone pair of electrons on the indole nitrogen participates in the aromatic system of the ring, rendering it non-basic. nih.gov Docking studies of related indole derivatives have shown that the indole nitrogen can act as a hydrogen bond donor, interacting with amino acid residues like the backbone carbonyl of glutamate. nih.gov

Substitution at the N1 position can significantly alter the electronic and steric properties of the indole ring, thereby influencing its binding affinity. While direct studies on N1-substituted this compound are limited in the provided context, general principles suggest that introducing substituents on the indole nitrogen can modulate activity. For instance, in other classes of indole derivatives, N1 substitution is a common strategy to explore the chemical space around the indole core and to optimize pharmacological properties. The presence of a proton on the indole nitrogen is often important for activity, as it can participate in hydrogen bonding with target proteins. nih.gov

Modifications to the Benzene (B151609) or Pyrrole (B145914) Moieties of Indole

Modifications to both the benzene and pyrrole portions of the indole ring system have profound effects on the biological activity of this compound analogs.

A study on indole universal bases in DNA showed that all substituted indoles were more stable than an unsubstituted indole residue, and the electronic influence of substituents on the indole π system correlated with this stability. researchgate.net Specifically, the introduction of a 5-nitro group has been a subject of study. researchgate.net

The pyrrole ring is also a key site for modifications. Electrophilic substitution on the indole ring typically occurs at the C3 position because the intermediate formed does not disrupt the aromaticity of the benzene ring. stackexchange.com The acetamide group at C3 is a critical feature of the parent compound. Modifications at other positions of the pyrrole ring, such as C2, can also influence activity. For instance, the presence of a methyl group at the C2 or C3 position of indole has been shown to weaken the hydrogenation ability of the nitrogen heterocycle in hydrodenitrogenation processes, which is attributed to increased steric hindrance. mdpi.comnih.gov

The table below summarizes the effects of substitutions on the N-phenylacetamide moiety of related indole-3-acetamide derivatives on α-amylase inhibition.

Table 1: Effect of N-Phenyl Ring Substitution on α-Amylase Inhibitory Activity of 2-(1H-indol-3-yl)-N-phenylacetamide Derivatives

| Compound | Substitution on N-Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 1 | Unsubstituted | 2.6 ± 0.09 acs.org |

| 2 | p-methyl | 2.84 ± 0.1 acs.org |

| 3 | 3,4-dimethyl | 2.52 ± 0.06 acs.org |

| 15 | p-fluoro | 1.09 ± 0.11 nih.govacs.org |

| 21 | p-chloro | - |

| 13 | p-bromo | - |

| 20 | p-iodo | - |

| 22 | 5-Chloro-2-methyl | - |

A lower IC₅₀ value indicates greater potency. Data for compounds 21, 13, 20, and 22 were mentioned as having declining activity with increased halogen size but specific IC₅₀ values were not provided in the source material. acs.org

Stereochemical Considerations and Their Biological Implications

Stereochemistry, the three-dimensional arrangement of atoms and molecules, can play a pivotal role in the biological activity of chiral compounds. nih.gov If a derivative of this compound contains a stereocenter, the different enantiomers or diastereomers can exhibit distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. nih.gov

For instance, the introduction of a chiral center, such as by adding a methyl group to the α-carbon of the acetamide side chain to create a propionamide (B166681) derivative, would result in (R) and (S) enantiomers. A study on the related compound 2-(5,6-dichloro-3-indolyl)propionic acid demonstrated that while there was no significant difference between the (S)-(+)- and (R)-(-)-enantiomers in terms of hypocotyl growth-inhibiting activity, their activity was stronger than the parent acetic acid derivative. nih.gov However, for the coleoptile elongating activity, no essential difference was observed between the enantiomers. nih.gov

In other systems, stereochemistry has been shown to be a critical determinant of potency and pharmacokinetics. nih.gov The differential activity of stereoisomers can be attributed to factors such as stereoselective uptake by transporters or a better fit of one isomer into the binding site of the target protein. nih.gov For example, in a study of 3-Br-acivicin and its derivatives, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system. nih.gov

Table 2: Biological Activity of 2-(5,6-dichloro-3-indolyl)propionic acid Enantiomers

| Compound | Biological Activity | Observation |

|---|---|---|

| (S)-(+)-5,6-Cl₂-2-IPA | Hypocotyl growth-inhibiting activity | No essential difference from (R)-(-)-enantiomer; stronger than 5,6-Cl₂-IAA nih.gov |

| (R)-(-)-5,6-Cl₂-2-IPA | Hypocotyl growth-inhibiting activity | No essential difference from (S)-(+)-enantiomer; stronger than 5,6-Cl₂-IAA nih.gov |

| (S)-(+)-5,6-Cl₂-2-IPA | Coleoptile elongating activity | No essential difference from (R)-(-)-enantiomer; about one-third the activity of 5,6-Cl₂-IAA nih.gov |

| (R)-(-)-5,6-Cl₂-2-IPA | Coleoptile elongating activity | No essential difference from (S)-(+)-enantiomer; about one-third the activity of 5,6-Cl₂-IAA nih.gov |

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand ligand-protein interactions and to predict the binding affinity of a compound to a specific target.

Ligand-Protein Interaction Analysis with Target Enzymes (e.g., α-Amylase, COX, CDK8)

α-Amylase: In silico docking simulations have been performed to investigate the binding modes of indole-3-acetamide (B105759) derivatives, including those structurally related to 2-(5-Chloro-1H-indol-3-yl)acetamide, with the α-amylase enzyme. acs.org These studies utilized the crystal structure of α-amylase (PDB ID: 1HNY) and were conducted using software such as MOE-2016. acs.org The analysis of a related compound, N-(5-Chloro-2-methylphenyl)-2-(1H-indol-3-yl)acetamide, revealed that the NH group of the indole (B1671886) moiety forms a hydrogen bond with the Asp300 residue of the enzyme, while the phenyl ring engages in π–π interactions with the Trp59 active-site residue. acs.org Another derivative demonstrated interactions with Leu165, Ala198, His201, and Asp300 residues of α-amylase. acs.org

Cyclooxygenase (COX): Molecular docking studies have also been employed to explore the interaction of acetamide (B32628) derivatives with cyclooxygenase (COX) enzymes, which are key in the inflammatory process. researchgate.netorientjchem.org These studies help in understanding the structural basis for the potential anti-inflammatory activity of these compounds. The binding of ligands to the COX active site can inhibit the production of prostaglandins, which are mediators of inflammation. researchgate.netnih.gov

Cyclin-Dependent Kinase 8 (CDK8): CDK8 has emerged as a significant target in cancer therapy. nih.gov Computational studies, including molecular docking, have been used to identify potential inhibitors of CDK8. nih.govresearchgate.net These studies often involve screening large databases of compounds to find molecules that can bind effectively to the ATP-binding site of the kinase, located between the N-terminal and C-terminal lobes of the protein. nih.gov The goal is to identify compounds that can disrupt the kinase activity of CDK8, which plays a role in gene expression regulation and has been implicated in various cancers. nih.govresearchgate.net

Binding Affinity Predictions for Serotonin (B10506) Receptors

Computational models have been utilized to predict the binding affinities of indole derivatives for various serotonin (5-HT) receptors. researchgate.netnih.gov These receptors are involved in a wide range of physiological and pathological processes. acnp.org For instance, studies on related compounds like 5-chloro-N,N-dimethyltryptamine have shown strong affinity towards 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net The presence and position of substituents on the indole ring, such as the chloro group in this compound, can significantly influence the binding affinity and selectivity for different serotonin receptor subtypes. researchgate.net

| Compound/Derivative | Target Receptor(s) | Predicted Affinity/Interaction |

| 5-chloro-N,N-dimethyltryptamine | 5-HT1A, 5-HT2B, 5-HT7 | Strong affinity researchgate.net |

| Indole-3-acetamide derivatives | α-Amylase | Hydrogen bonding with Asp300, π–π interaction with Trp59 acs.org |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1, COX-2 | Hydrogen bonds with Ser530, Arg120, Leu531, Tyr355 nih.gov |

Identification of Key Interacting Residues

A critical aspect of molecular docking is the identification of key amino acid residues within the binding site that are crucial for the ligand's interaction.

α-Amylase: For indole-3-acetamide derivatives, key interacting residues in α-amylase include Asp300 , which forms hydrogen bonds with the indole's NH group, and Trp59 , which participates in π–π stacking interactions. acs.org Other identified interacting residues are Leu165 , Ala198 , and His201 . acs.org

COX Enzymes: In the context of COX enzymes, residues such as Arg120 and Tyr355 are often identified as key for the binding of inhibitors. nih.govresearchgate.net For instance, a study on indole derivatives showed a hydrogen bond formation between the carbonyl group of the ligand and the OH of Tyr 355 and the NH2 of Arg 120. nih.gov The larger active site of COX-2 compared to COX-1, often due to the substitution of isoleucine in COX-1 with valine in COX-2 at position 523, can influence ligand binding and selectivity. researchgate.net

CDK8: While specific interacting residues for this compound with CDK8 are not detailed in the provided context, general studies on CDK8 inhibitors highlight the importance of interactions within the ATP-binding pocket. nih.govresearchgate.net

Molecular Dynamics Simulations

Stability of Ligand-Receptor Complexes

MD simulations are used to assess the stability of the complex formed between a ligand and its target protein. frontiersin.org By simulating the system over a period of time, researchers can observe whether the ligand remains bound in its predicted orientation or if it dissociates. The stability of the complex is a crucial indicator of the potential efficacy of the compound. For instance, MD simulations can reveal whether key hydrogen bonds and hydrophobic interactions identified in docking studies are maintained throughout the simulation. nih.gov

Conformational Changes and Binding Mechanisms

MD simulations are invaluable for studying the conformational changes that can occur in both the ligand and the receptor upon binding. nih.govnih.gov These simulations can reveal how the binding of a ligand may induce a specific conformation in the receptor, which can be essential for its biological activity. nih.gov For example, the binding of a ligand can cause subtle rearrangements in the active site residues, leading to a more stable and effective interaction. nih.gov Understanding these dynamic changes provides a more complete picture of the binding mechanism than static docking models alone. scielo.br Studies on related indole compounds have highlighted how hydrogen bonding networks can significantly influence the molecular conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The development of predictive QSAR models for analogues of this compound involves a systematic process. Initially, a dataset of compounds with known biological activities is compiled. For these compounds, a wide array of molecular descriptors are calculated to numerically represent their structural and physicochemical properties.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are then employed to build the QSAR models. semanticscholar.org The goal is to create a robust model that can accurately predict the biological activity of new, untested compounds based solely on their calculated descriptors. The predictive power of these models is rigorously evaluated using internal and external validation techniques to ensure their reliability. nih.gov

For instance, in studies of related indole derivatives, QSAR models have been successfully developed to predict their anti-influenza and antioxidant activities. semanticscholar.orgnih.gov These models help in prioritizing the synthesis of compounds that are predicted to be most potent, thereby saving time and resources in the drug discovery pipeline.

A critical aspect of QSAR studies is the identification of physicochemical descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

For indole-based compounds, it has been observed that a combination of these descriptors often governs their activity. For example, electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity. Steric descriptors like molar refractivity and topological descriptors such as the Wiener index can be indicative of the molecule's size, shape, and branching, which are crucial for its interaction with a biological target.

A hypothetical QSAR study on a series of this compound analogues might reveal the importance of specific descriptors as illustrated in the table below.

| Descriptor Category | Example Descriptor | Potential Correlation with Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Steric | Molar Volume | Determines the fit within the receptor's binding pocket. |

| Hydrophobic | LogP | Affects the compound's ability to cross cell membranes. |

| Topological | Balaban Index | Relates to the degree of branching in the molecule. |

This table is illustrative and based on general principles of QSAR analysis for similar heterocyclic compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful in silico tool used to understand the essential structural features required for a molecule to exert a specific biological effect.

A pharmacophore model for this compound and its analogues would be derived by aligning a set of active compounds and identifying the common chemical features that are responsible for their interaction with a biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The indole nitrogen of the this compound core can act as a hydrogen bond donor, while the carbonyl oxygen of the acetamide side chain can serve as a hydrogen bond acceptor. The chloro-substituted benzene (B151609) ring provides a hydrophobic region, and the indole ring itself is an important aromatic feature. The spatial arrangement of these features constitutes the pharmacophore model.

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. This approach allows for the rapid identification of diverse chemical scaffolds that could potentially exhibit the desired biological activity. The hits from virtual screening can then be subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding with experimental validation. This strategy has been successfully applied in the discovery of novel inhibitors for various targets.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and energetic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to perform these calculations. researchgate.net

For this compound, quantum chemical calculations can be used to:

Determine the most stable conformation of the molecule.

Calculate the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.net

Predict spectroscopic properties such as NMR and IR spectra, which can aid in the structural characterization of the compound.

Investigate the energies of the frontier molecular orbitals (HOMO and LUMO), providing insights into the molecule's chemical reactivity and electronic transitions.

A hypothetical representation of calculated properties for this compound is presented below.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

These values are for illustrative purposes and would need to be determined through specific quantum chemical calculations.

Analysis of Electronic Properties (e.g., Molecular Electrostatic Potential, Electron Density)

The electronic properties of a molecule are fundamental to its interactions with its environment. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For indole derivatives, the MEP typically shows negative potential regions around electronegative atoms like oxygen and nitrogen, and positive potential around hydrogen atoms. nih.gov In this compound, the chlorine atom at the 5-position of the indole ring significantly influences the electronic properties through its electron-withdrawing nature. This leads to a distinct electron density distribution across the molecule.

The MEP surface of similar acetamide derivatives indicates that the most negative regions are concentrated around the carbonyl oxygen of the acetamide group, making it a primary site for electrophilic attack and hydrogen bond acceptance. nih.gov The nitrogen atom of the indole ring and the amide nitrogen also exhibit negative potential. Conversely, the hydrogen atoms of the amide group and the indole N-H are characterized by positive electrostatic potential, marking them as sites for nucleophilic attack and hydrogen bond donation. nih.gov This distribution of electron density is a key determinant of how the molecule will orient itself when approaching a biological target.

Investigation of Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from Frontier Molecular Orbital (FMO) theory, offer quantitative insights into a molecule's stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govaimspress.com

For indole-containing compounds, the HOMO is often located over the electron-rich indole ring system, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. In related indole derivatives, DFT calculations have been used to determine these energy values. For instance, a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate showed a HOMO-LUMO gap of -0.08657 eV, indicating high chemical reactivity. nih.gov While specific values for this compound are not detailed in the searched literature, the presence of the chloro- and acetamide- groups would modulate the electronic landscape of the parent indole structure, influencing its reactivity profile.

Global reactivity descriptors that can be calculated from HOMO and LUMO energies include:

Ionization Potential (I): -EHOMO

Electron Affinity (A): -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) where μ is the chemical potential (-(I+A)/2).

These parameters provide a comprehensive picture of the molecule's tendency to interact with other chemical species.

Conformational Analysis of the Compound

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms. The key flexible bond is the C-C bond connecting the indole ring to the acetamide group. Rotation around this bond determines the relative orientation of these two moieties.

In Silico ADME Profiling and Drug-Likeness Assessment

Before a compound can be considered for therapeutic applications, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico tools provide a rapid and cost-effective means of predicting these properties and assessing a compound's "drug-likeness." sciensage.info

Studies on various indole derivatives have successfully employed in silico ADME predictions. nih.govnih.goveurekaselect.com For this compound, a similar predictive analysis can be performed. One of the most common filters for drug-likeness is Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess:

A molecular weight of less than 500 Daltons.

A logP (octanol-water partition coefficient) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A study on a series of 5-substituted indole derivatives found that they all adhered to Lipinski's rule, indicating good drug-like properties. nih.goveurekaselect.com

The predicted ADME properties for this compound would likely be favorable based on its structure and comparison with similar compounds that have been analyzed. nih.govmdpi.com

Below is a predictive data table for the ADME profile and drug-likeness of this compound, based on computational models and data from related compounds.

| Parameter | Predicted Value/Assessment | Significance |

|---|---|---|

| Molecular Weight | 208.65 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | ~1.5 - 2.5 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 (Indole N-H, Amide N-H) | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 1 (Carbonyl O) | Complies with Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | ~52 Ų | Indicates good intestinal absorption and cell permeability |

| Human Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeation | Likely to be permeable | Suggests potential for central nervous system activity |

| CYP450 Inhibition | Potential for inhibition of some isoforms (e.g., CYP2D6, CYP3A4) | Indicates potential for drug-drug interactions |

Future Directions and Research Gaps

Exploration of Undiscovered Biological Activities

While some biological activities of indole (B1671886) acetamides have been identified, the full spectrum of the therapeutic potential of 2-(5-Chloro-1H-indol-3-yl)acetamide is yet to be explored. Future research should focus on screening this compound against a diverse range of biological targets.

Table 1: Potential Areas for Biological Activity Screening

| Therapeutic Area | Specific Targets/Assays | Rationale |

|---|---|---|

| Oncology | Kinase inhibition assays (e.g., EGFR, BRAFV600E), anti-proliferative assays against various cancer cell lines (e.g., MCF-7, A549), apoptosis induction assays (e.g., Bcl-2, Mcl-1 inhibition). nih.gov | Indole derivatives have shown promise as anticancer agents. nih.govnih.gov |

| Infectious Diseases | Antibacterial and antifungal assays against a panel of pathogenic microbes, including multidrug-resistant strains. nih.gov | The indole nucleus is a core component of some antimicrobial compounds. nih.gov |

| Inflammatory Diseases | Assays to measure inhibition of inflammatory mediators (e.g., cytokines, prostaglandins). | Indole derivatives have demonstrated anti-inflammatory properties. nih.gov |

| Neurodegenerative Diseases | Assays for neuroprotective effects, inhibition of protein aggregation (e.g., amyloid-beta, tau). | Some indole compounds exhibit neuroprotective activities. |

| Metabolic Disorders | α-amylase inhibition assays. nih.govacs.org | Certain indole-3-acetamides have shown antihyperglycemic potential. nih.govacs.org |

| Herbicidal Activity | Inhibition assays against plant-specific enzymes like transketolase (TKL). acs.orgnih.gov | Indole-3-acetamide (B105759) derivatives have been identified as potential herbicides. acs.orgnih.gov |

Initial research has shown that some indole derivatives can act as potent inhibitors of enzymes like isoprenylcysteine carboxyl methyltransferase (Icmt), which is involved in cell growth regulation. acs.org Furthermore, certain indole-3-acetamide derivatives have been investigated for their herbicidal properties, targeting enzymes like transketolase (TKL). acs.orgnih.gov Another study synthesized a series of indole-3-acetamides and found them to have antihyperglycemic and antioxidant properties, with some compounds showing significant inhibition of the α-amylase enzyme. nih.govacs.org These findings underscore the importance of broad-spectrum screening to uncover novel therapeutic applications for this compound.

Development of Targeted Delivery Systems

The effectiveness of any therapeutic agent is contingent not only on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. The development of targeted delivery systems for this compound could significantly enhance its therapeutic index.

Nanoparticles, due to their biocompatibility, low toxicity, and ability to be targeted, represent a promising avenue for the delivery of indole-containing compounds. nih.gov Various types of nanoparticles, including organic (e.g., polymeric, liposomes) and inorganic nanoparticles, can be engineered to encapsulate and deliver drugs like this compound. nih.gov For instance, chitosan (B1678972) nanoparticles have been successfully used to encapsulate the indole-based drug Sunitinib, demonstrating controlled and sustained release. nih.gov Such systems can improve the bioavailability of the drug, protect it from degradation, and minimize off-target effects. nih.gov The influence of nanoparticles on indole derivatives has been noted, with studies showing that zinc oxide and copper oxide nanoparticles can differentially affect the production of indole-3-acetic acid in bacteria. nih.gov

Mechanistic Elucidation at the Cellular and Subcellular Levels

A thorough understanding of how this compound exerts its biological effects at the cellular and subcellular levels is crucial for its development as a therapeutic agent. This involves identifying its molecular targets and elucidating the downstream signaling pathways it modulates.

Future research should employ a range of techniques to unravel these mechanisms. Molecular docking studies can predict the binding interactions of the compound with its target proteins. acs.orgnih.gov For example, molecular docking has been used to understand the binding of indole-3-acetamide derivatives to the enzyme SvTKL. acs.orgnih.gov Further experimental validation through techniques like fluorescence quenching can confirm these interactions. acs.orgnih.gov Molecular dynamics simulations can provide insights into the stability of the compound-protein complex. acs.orgnih.gov

Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The chemical structure of this compound provides a scaffold that can be chemically modified to create analogues with improved pharmacological properties. The goal of such synthetic efforts is to enhance potency, increase selectivity for the desired target, and improve pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule, researchers can identify which structural features are critical for biological activity. For instance, research on Icmt inhibitors revealed that replacing the acetamide (B32628) side chain and modifying other substituents on the indole ring could lead to analogues with greater antiproliferative activity and lower lipophilicity. acs.org Similarly, the synthesis and evaluation of a series of indole-3-acetamide derivatives as potential antihyperglycemic agents identified key structural features that contributed to their inhibitory activity against α-amylase. nih.gov A one-pot multicomponent reaction is a common method for synthesizing indole-3-acetamides. nih.govacs.org

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Indole Acetamides

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the identification and optimization of new drug candidates. ajprd.comnih.govmdpi.com These computational tools can be applied to various stages of drug development for indole acetamides.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing or eliminating the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is an important future direction.

Researchers are exploring sustainable methods for indole synthesis that utilize milder and more environmentally friendly reaction conditions. rsc.org This includes the use of eco-friendly solvents like propylene (B89431) carbonate and catalysts such as molecular iodine. researchgate.net One innovative approach involves a two-step reaction from readily available starting materials using ethanol (B145695) as a solvent and avoiding the need for a metal catalyst. rsc.org Such methods not only reduce the environmental impact but can also lead to higher yields and simpler purification processes. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-(5-Chloro-1H-indol-3-yl)acetamide?

The synthesis typically involves a multi-step approach:

- Indole Core Formation : Starting from substituted anilines, cyclization via the Fischer indole synthesis introduces the indole ring. Chlorination at the 5-position is achieved using reagents like or .

- Acetamide Side-Chain Introduction : Acylation of the indole-3-position with bromoacetyl bromide followed by amidation with ammonia yields the acetamide moiety. Reaction conditions (e.g., solvent polarity, temperature) are critical for regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | , EtOH, 80°C | 65–75 | >95% |

| Amidation | NH/MeOH, RT, 12 h | 80–85 | >98% |

Q. Which spectroscopic methods are used to characterize this compound?

- NMR : - and -NMR confirm the indole backbone (e.g., aromatic protons at δ 7.2–7.8 ppm) and acetamide group (NH at δ 5.5–6.0 ppm) .

- IR : Stretching frequencies for amide C=O (~1650 cm) and N-H (~3300 cm) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 223.06) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., torsion angles between indole and acetamide groups) .

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles (P261 precaution) .

- Emergency Measures : For skin contact, wash with soap/water (P303+P361+P353); for ingestion, seek medical attention (P301+P310) .

Advanced Research Questions

Q. How can crystallization challenges for X-ray diffraction be addressed?

- Solvent Optimization : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. Evidence from similar indole derivatives shows ethanol/water (1:1) enhances crystal quality .

- Temperature Gradients : Gradual cooling from 50°C to 4°C improves lattice formation.

- Software Tools : SHELXL refines structures against twinned or low-resolution data (e.g., high R values) by adjusting weighting schemes and restraints .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Assay Standardization : Compare activities under identical conditions (e.g., MIC for antimicrobials vs. IC for cytotoxicity).

- Structural Analogs : Test derivatives (e.g., 5-bromo or 6-methoxy variants) to isolate substituent effects .

- Mechanistic Studies : Use fluorescence-based assays (e.g., DNA intercalation) or kinase inhibition profiling to identify primary targets .

Example Data Conflict :

| Study | Activity (IC, μM) | Cell Line | Assay Type |

|---|---|---|---|

| A | 12.3 ± 1.2 | MCF-7 | MTT |

| B | >50 | HeLa | SRB |

| Resolution: Differences in cell permeability (HeLa vs. MCF-7) and assay sensitivity (MTT vs. SRB) explain disparities . |

Q. What computational methods predict the compound’s reactivity in derivatization?

- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to assess electrophilic substitution sites (e.g., C-5 chloro vs. C-3 acetamide reactivity) .

- Molecular Dynamics : Simulate solvation effects in DMSO/water to predict hydrolysis stability of the amide bond.

- Docking Studies : AutoDock Vina evaluates binding to biological targets (e.g., serotonin receptors) for rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.